molecular formula C9H10BrClO B1532898 1-Bromo-2-chloro-4-propoxybenzene CAS No. 1353776-75-6

1-Bromo-2-chloro-4-propoxybenzene

Cat. No.: B1532898
CAS No.: 1353776-75-6
M. Wt: 249.53 g/mol
InChI Key: KEPBOFZYTVIDIG-UHFFFAOYSA-N
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Description

1-Bromo-2-chloro-4-propoxybenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, chlorine, and propoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-chloro-4-propoxybenzene can be synthesized through several methods. One common approach involves the bromination and chlorination of propoxybenzene derivatives. The synthesis typically starts with the preparation of 2-chloro-4-propoxybenzene, which is then subjected to bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, utilizing efficient catalysts and reaction conditions to minimize by-products and waste .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-chloro-4-propoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile, products can include various substituted benzene derivatives.

    Oxidation Products: Quinones and other oxidized aromatic compounds.

    Reduction Products: Dehalogenated benzene derivatives.

Scientific Research Applications

1-Bromo-2-chloro-4-propoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-2-chloro-4-propoxybenzene involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where it forms a sigma complex with nucleophiles. The presence of electron-withdrawing groups (bromine and chlorine) on the benzene ring enhances its reactivity towards nucleophiles .

Molecular Targets and Pathways:

Comparison with Similar Compounds

1-Bromo-2-chloro-4-propoxybenzene can be compared with other halogenated aromatic compounds such as:

Uniqueness: The presence of the propoxy group in this compound provides unique reactivity and properties, making it valuable in specific synthetic and industrial applications .

Biological Activity

1-Bromo-2-chloro-4-propoxybenzene (CAS No. 1353776-75-6) is an organic compound that has garnered attention in both synthetic organic chemistry and medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a benzene ring with a bromine atom at the first position, a chlorine atom at the second position, and a propoxy group at the fourth position. Its molecular formula is C10H10BrClO, and it has a molecular weight of approximately 249.55 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step processes, often using halogenation reactions to introduce bromine and chlorine atoms onto the benzene ring. Continuous flow reactors are sometimes employed in industrial settings to enhance efficiency and yield during synthesis.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that halogenated aromatic compounds can inhibit the growth of various bacteria and fungi. The mechanism often involves interference with microbial cell membranes or metabolic pathways.

Anticancer Potential

There is growing interest in the anticancer potential of halogenated compounds. Some studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways .

Toxicological Considerations

While exploring its biological activity, it is crucial to consider the toxicological profile of this compound. Compounds with halogen substituents can exhibit toxicity at various levels, impacting human health and the environment. Studies have indicated potential endocrine-disrupting effects at low concentrations, which may lead to adverse reproductive outcomes .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure CharacteristicsBiological Activity
1-Bromo-2-fluoro-4-propoxybenzeneContains fluorine instead of chlorineDifferent reactivity; potential antimicrobial properties
1-Bromo-4-chloro-2-propoxybenzeneChlorine at a different positionMay exhibit different biological activities
4-Bromo-2-chloroanilineAmino group instead of propoxyUsed in dye synthesis; distinct reactivity

Case Studies

Several case studies have highlighted the biological activity of halogenated compounds similar to this compound:

  • Antimicrobial Activity : A study demonstrated that halogenated phenols exhibited significant antimicrobial effects against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antiseptics.
  • Cancer Cell Studies : Research involving various halogenated compounds indicated that they could induce cell cycle arrest in cancer cell lines, leading to decreased viability and increased apoptosis rates .
  • Toxicological Assessments : A retrospective study on workers exposed to various halogenated compounds found correlations between exposure levels and increased incidences of certain cancers, emphasizing the need for careful evaluation of such compounds' safety profiles .

Properties

IUPAC Name

1-bromo-2-chloro-4-propoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrClO/c1-2-5-12-7-3-4-8(10)9(11)6-7/h3-4,6H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEPBOFZYTVIDIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.